Unveiling the Molecular Architecture: A Technical Guide to the NMR Spectrum of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Unveiling the Molecular Architecture: A Technical Guide to the NMR Spectrum of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, a chiral pyrrolidine derivative of significant interest in pharmaceutical development and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural features as revealed by ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of spectral assignments, the practical aspects of sample preparation and data acquisition, and the power of advanced 2D NMR techniques in unequivocally elucidating the molecular structure.
Introduction: The Significance of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, also known as (S)-N-Methyl-α,α-diphenyl-2-pyrrolidinemethanol, belongs to a class of chiral auxiliaries and catalysts that have found widespread application in asymmetric synthesis.[2] Its rigid pyrrolidine ring and stereodefined chiral center make it a valuable tool for controlling the stereochemical outcome of chemical reactions. A thorough understanding of its three-dimensional structure is paramount for its effective application, and NMR spectroscopy stands as the most powerful technique for providing this detailed structural information in solution.
This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of each resonance. This will be supported by an analysis of chemical shifts, spin-spin coupling patterns, and through-bond correlations observed in 2D NMR experiments.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following IUPAC-recommended numbering scheme will be utilized for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine.
Caption: Molecular structure and numbering scheme for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended. These steps are designed to be a self-validating system, minimizing potential sources of error and ensuring the integrity of the final spectra.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation.
Step-by-Step Methodology:
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Analyte Purity: Ensure the (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine sample is of high purity (≥98%), as impurities will introduce extraneous signals and complicate spectral analysis.
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Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals.
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Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
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Dissolution and Transfer: Carefully weigh the sample and dissolve it completely in the deuterated solvent. The use of a vortex mixer can aid in dissolution. Transfer the solution to a clean, dry NMR tube.
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Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small amount is typically pre-dissolved in commercially available deuterated solvents.
Caption: Experimental workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.
Step-by-Step Methodology:
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Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies.
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Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
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¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: Approximately 16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
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¹³C NMR Acquisition:
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Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
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Spectral Width: Approximately 240 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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2D NMR Acquisition (COSY, HSQC, HMBC):
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Utilize standard pulse programs available on the spectrometer software.
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Optimize the spectral widths in both dimensions to encompass all relevant signals.
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Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise.
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Spectral Analysis and Interpretation
The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. While experimentally obtained data is ideal, the following assignments are based on established principles of NMR spectroscopy and data from structurally similar compounds.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information about the electronic environment and connectivity of the protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.20 - 7.60 | m | - | 10H |
| OH | Variable (broad s) | s (broad) | - | 1H |
| H2 | ~4.0 - 4.2 | m | - | 1H |
| H5 | ~2.9 - 3.1 | m | - | 1H |
| H3 | ~1.8 - 2.0 | m | - | 2H |
| H4 | ~1.6 - 1.8 | m | - | 2H |
| N-CH₃ | ~2.3 | s | - | 3H |
| H5' | ~2.2 - 2.4 | m | - | 1H |
Causality Behind Chemical Shifts:
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Aromatic Protons (7.20 - 7.60 ppm): The ten protons of the two phenyl groups resonate in the downfield region due to the deshielding effect of the aromatic ring current.[3] The overlapping multiplets arise from complex spin-spin coupling between the ortho, meta, and para protons.
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Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on factors such as concentration, temperature, and solvent.[4] Hydrogen bonding can cause significant downfield shifts. In a non-protic solvent like CDCl₃, it often appears as a broad singlet. Its broadness is a result of chemical exchange with residual water or other hydroxyl groups.
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Pyrrolidine Ring Protons (H2, H3, H4, H5, H5'): These aliphatic protons resonate in the upfield region.
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H2: This proton is adjacent to the electron-withdrawing diphenyl-hydroxymethyl group, causing it to be the most deshielded of the pyrrolidine ring protons.
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H5 and H5': These protons are adjacent to the nitrogen atom and will also be deshielded relative to H3 and H4.
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H3 and H4: These methylene protons are in a more shielded environment and will appear further upfield. The diastereotopic nature of these protons may lead to complex splitting patterns.
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N-Methyl Protons (~2.3 ppm): The three protons of the N-methyl group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atom.
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(ipso) | ~145 - 148 |
| C(ortho, meta, para) | ~125 - 130 |
| Cα | ~80 - 85 |
| C2 | ~70 - 75 |
| C5 | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
| C3 | ~25 - 30 |
| C4 | ~22 - 27 |
Causality Behind Chemical Shifts:
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Aromatic Carbons (125 - 148 ppm): The carbons of the phenyl rings resonate in the downfield region characteristic of sp²-hybridized carbons. The ipso-carbons (directly attached to the Cα) will be the most deshielded.
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Cα (~80 - 85 ppm): This quaternary carbon is significantly deshielded due to its attachment to the hydroxyl group and two phenyl rings.
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Pyrrolidine Ring Carbons (C2, C3, C4, C5):
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C2: Attached to the bulky and electron-withdrawing substituent, this carbon will be the most deshielded of the pyrrolidine ring carbons.
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C5: Adjacent to the nitrogen, this carbon will also be deshielded.
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C3 and C4: These methylene carbons are in a more shielded environment.
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N-CH₃ Carbon (~40 - 45 ppm): The N-methyl carbon resonates in the aliphatic region, with its chemical shift influenced by the nitrogen atom.
Advanced 2D NMR Techniques for Structural Elucidation
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.
Caption: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the pyrrolidine ring. Cross-peaks in the COSY spectrum will connect the signals of H2 to H3, H3 to H4, and H4 to H5.
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HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for assigning the carbons of the pyrrolidine ring and the N-methyl group by correlating their proton signals (which are often more easily assigned) to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like Cα and the ipso-carbons of the phenyl rings) which do not have attached protons and therefore do not show up in an HSQC spectrum. For example, correlations would be expected between the N-methyl protons and both C5 and the nitrogen-bound carbon of the pyrrolidine ring, as well as between the pyrrolidine protons and the carbons of the phenyl groups.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous and detailed picture of the molecular structure of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. The chemical shifts and coupling patterns are consistent with the assigned structure, and the application of advanced NMR techniques allows for the complete assignment of all proton and carbon resonances. This guide provides a robust framework for researchers and scientists to confidently identify and characterize this important chiral molecule, facilitating its effective use in drug development and asymmetric synthesis.
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